4-Bromo-3-methoxy-2-nitroaniline
Description
4-Bromo-3-methoxy-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an aniline ring
Properties
IUPAC Name |
4-bromo-3-methoxy-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPLAXTIHYQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-2-nitroaniline typically involves a multi-step process:
Nitration: The initial step involves the nitration of 3-methoxyaniline to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 4-Bromo-3-methoxy-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Bromo-3-hydroxy-2-nitroaniline.
Scientific Research Applications
4-Bromo-3-methoxy-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the methoxy group.
3-Methoxy-4-nitroaniline: Similar structure but lacks the bromine atom.
2-Bromo-4-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness: 4-Bromo-3-methoxy-2-nitroaniline is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
4-Bromo-3-methoxy-2-nitroaniline is an organic compound classified as an aromatic amine, characterized by the presence of a bromine atom, a methoxy group, and a nitro group on the aniline ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 217.02 g/mol. The presence of the bromine, methoxy, and nitro groups contributes to its unique reactivity and biological properties.
Target Interactions : Nitroanilines typically interact with various enzymes and proteins within cells. The nitro group can undergo reduction to form amino derivatives, which can participate in further biochemical reactions.
Biochemical Pathways : The compound may interfere with multiple biochemical pathways, impacting cellular processes such as proliferation and apoptosis. Its action is influenced by environmental factors, such as pH and the presence of other chemicals.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting a potential application in developing new antibacterial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. The nitro group plays a crucial role in these activities by generating reactive oxygen species (ROS) that lead to cellular damage .
Case Studies
- Antibacterial Efficacy : A study conducted on the synthesis of substituted nitroanilines found that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antibacterial agent.
- Anticancer Activity : In a separate investigation focusing on the anticancer effects of nitroanilines, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The study reported that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, highlighting its potential as an anticancer therapeutic .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
